2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid

Chemical stability Azetidine ring-opening Regioisomer comparison

2-(Azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid (CAS 2044838-66-4) is the bis-trifluoroacetate (bis-TFA) salt of 2-(azetidin-3-yl)pyridine, a heterocyclic building block that fuses a strained four-membered azetidine ring with a pyridine moiety at the 2-position. The bis-TFA salt form (C₁₂H₁₂F₆N₂O₄, MW 362.22 g/mol) incorporates two trifluoroacetate counterions, distinguishing it from the free base (CAS 687993-73-3, MW 134.18), the mono-TFA salt (CAS 1659301-72-0, MW 248.20), the hydrochloride salt (MW 170.64), and the dihydrochloride salt (CAS 206446-45-9, MW 207.10).

Molecular Formula C12H12F6N2O4
Molecular Weight 362.22 g/mol
CAS No. 2044838-66-4
Cat. No. B1384110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
CAS2044838-66-4
Molecular FormulaC12H12F6N2O4
Molecular Weight362.22 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H10N2.2C2HF3O2/c1-2-4-10-8(3-1)7-5-9-6-7;2*3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;2*(H,6,7)
InChIKeySLMRZMXJLHTXCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)pyridine Bis(trifluoroacetate) (CAS 2044838-66-4): Structural Identity and Procurement Baseline


2-(Azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid (CAS 2044838-66-4) is the bis-trifluoroacetate (bis-TFA) salt of 2-(azetidin-3-yl)pyridine, a heterocyclic building block that fuses a strained four-membered azetidine ring with a pyridine moiety at the 2-position . The bis-TFA salt form (C₁₂H₁₂F₆N₂O₄, MW 362.22 g/mol) incorporates two trifluoroacetate counterions, distinguishing it from the free base (CAS 687993-73-3, MW 134.18), the mono-TFA salt (CAS 1659301-72-0, MW 248.20), the hydrochloride salt (MW 170.64), and the dihydrochloride salt (CAS 206446-45-9, MW 207.10) . The 2-pyridyl substitution pattern is one of three possible regioisomeric attachments (2-, 3-, and 4-pyridyl azetidine), each exhibiting markedly different chemical stability profiles [1].

Why 2-(Azetidin-3-yl)pyridine Bis-TFA Salt Cannot Be Interchanged with Regioisomers, Alternative Ring Systems, or Other Salt Forms in Drug Discovery Pipelines


Substituting 2-(azetidin-3-yl)pyridine bis-TFA with the 3-pyridyl regioisomer or with larger-ring analogs (pyrrolidine, piperidine) introduces quantifiable liability. The 3-pyridyl azetidine analogue undergoes acid-catalyzed intramolecular ring-opening decomposition with an aqueous half-life (T₁/₂) of only 3.8 hours at pH 1.8, whereas the 2-pyridyl and 4-pyridyl analogues are stable under identical conditions (<5% degradation at 24 h) [1]. This differential arises from conjugation-driven modulation of azetidine nitrogen basicity: the 2-pyridyl isomer benefits from lone-pair delocalization that suppresses N-protonation, the requisite first step in the decomposition cascade [1]. Separately, replacing the azetidine ring with a pyrrolidine avoids the acid-stability problem but re-introduces N-dealkylation and oxazolidine-forming metabolic pathways that azetidines evade [2]. Finally, the bis-TFA salt form provides distinct solubility and handling characteristics versus the free base or hydrochloride salts, directly impacting synthetic workflow compatibility .

Quantitative Differentiation Evidence: 2-(Azetidin-3-yl)pyridine Bis-TFA vs Closest Analogs, Regioisomers, and Alternative Ring Systems


Aqueous Acid Stability: 2-Pyridyl vs 3-Pyridyl Azetidine Regioisomer Head-to-Head Comparison

The 2-pyridyl azetidine analogue (corresponding to the core scaffold of CAS 2044838-66-4) demonstrates dramatically superior acid stability compared to the 3-pyridyl regioisomer. Under identical acidic conditions (aqueous buffer, pH 1.8), the 3-pyridyl analogue (compound 1) exhibited a short half-life (T₁/₂) of 3.8 hours, whereas the 2-pyridyl analogue (compound 2) and 4-pyridyl analogue (compound 3) were stable, with <5% degradation observed over 24 hours [1]. The stability difference is mechanistically linked to conjugation-driven delocalization of the azetidine nitrogen lone pair in the 2- and 4-pyridyl isomers, which drastically lowers azetidine nitrogen basicity (calculated pKa below −1) and suppresses the N-protonation prerequisite for ring-opening decomposition [1].

Chemical stability Azetidine ring-opening Regioisomer comparison pH-dependent degradation

Metabolic Pathway Avoidance: Azetidine vs Piperidine/Pyrrolidine Isosteric Replacement

In a systematic medicinal chemistry effort to reduce metabolic liability in a series of serotonin-4 (5-HT₄) partial agonists, replacing the central piperidine ring with an azetidine eliminated two problematic metabolic pathways: N-dealkylation and intramolecular cyclization to form an oxazolidine metabolite (M2) [1]. The piperidine and pyrrolidine analogs retained both pathways. Specifically, the first-generation piperidine-containing compound PF-4995274 (TBPT) was metabolized to the N-dealkylated metabolite M1 and the cyclized oxazolidine M2, the latter becoming the predominant species in human plasma [1]. In contrast, the second-generation azetidine analogs underwent neither N-dealkylation nor oxazolidine formation, instead being oxidized on the isoxazole ring [1]. This demonstrates that azetidine substitution directly alters metabolic soft-spot topography compared to larger saturated N-heterocycles.

Metabolic stability N-dealkylation Azetidine isostere Hepatocyte turnover

CNS Lead-Like Physicochemical and ADME Profile of Azetidine-Containing Scaffolds

A comprehensive in vitro profiling study of azetidine-based scaffolds designed for CNS lead-like libraries demonstrated that azetidine-containing compounds consistently meet stringent CNS property criteria. Representative library members (compounds 26–32) exhibited high aqueous solubility (>400 µM in PBS and H₂O), low to moderate protein binding (mouse serum: 5–98% bound; human serum: 1–98% bound), excellent plasma stability (most >90% parent remaining at 5 h), and robust microsomal stability (62–112% parent remaining at 1 h across mouse and human liver microsomes) [1]. In silico analysis confirmed that most compounds fell within the preferred ranges for BBB penetration: MW <450, TPSA <70 Ų, HBD 0–1, cLogP 2–4, cLogD 2–4 [1]. This contrasts with larger-ring saturated N-heterocycles which typically carry higher lipophilicity and fewer H-bond acceptors, shifting them outside CNS-optimal property space.

CNS drug discovery Blood-brain barrier Physicochemical properties Microsomal stability

Salt Form Differentiation: Bis-TFA vs Free Base, HCl, and Dihydrochloride Salts for Synthetic and Analytical Workflows

The bis-TFA salt of 2-(azetidin-3-yl)pyridine (CAS 2044838-66-4, MW 362.22 g/mol) is one of several commercially available salt forms, each offering distinct physical properties relevant to different stages of research and development. The free base (CAS 687993-73-3, MW 134.18) provides the lowest molecular weight and is preferred for vapor-phase techniques or when counterion-free material is required . The hydrochloride salt (MW 170.64) and dihydrochloride salt (CAS 206446-45-9, MW 207.10) offer enhanced aqueous solubility suitable for biological assay preparation . The bis-TFA salt, with its two trifluoroacetate counterions, provides enhanced solubility in organic solvents (e.g., dichloromethane, acetonitrile, DMF) and is the preferred form for many coupling reactions and chromatographic purifications where the free base may have insufficient solubility . The mono-TFA salt (CAS 1659301-72-0, MW 248.20, cLogP 1.40, TPSA 62.22 Ų) represents an intermediate stoichiometry . Selection among these forms impacts reaction yield, purification efficiency, and the need for post-reaction counterion exchange.

Salt selection Solubility Counterion Synthetic intermediate handling

Optimal Research and Industrial Application Scenarios for 2-(Azetidin-3-yl)pyridine Bis(trifluoroacetate) (CAS 2044838-66-4) Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring Acid-Stable Azetidine-Pyridine Building Blocks

For CNS-targeted lead optimization campaigns where the azetidine-pyridine scaffold is incorporated into candidate molecules intended for oral dosing, the 2-pyridyl regioisomer (as the bis-TFA salt) is the only regioisomer that provides both CNS-compatible physicochemical properties [1] and resistance to acid-catalyzed ring-opening decomposition at gastric pH [2]. The 3-pyridyl regioisomer, despite comparable CNS property potential, carries a T₁/₂ of only 3.8 h at pH 1.8, creating formulation and manufacturing risk that the 2-pyridyl isomer eliminates [2].

Metabolic Stability Optimization via Azetidine-for-Piperidine Isosteric Replacement

In programs where piperidine- or pyrrolidine-containing leads exhibit problematic N-dealkylation or cyclized metabolite formation (as documented for 5-HT₄ partial agonists), the 2-(azetidin-3-yl)pyridine bis-TFA salt serves as a strategic building block for synthesizing azetidine replacement analogs that preemptively avoid these metabolic pathways [3]. The bis-TFA form is particularly suited for the amide coupling and nucleophilic substitution reactions commonly employed in such scaffold-hopping exercises.

Synthetic Chemistry Workflows Demanding High Organic-Phase Solubility of the Azetidine Intermediate

When synthetic routes involve non-aqueous reaction conditions (e.g., amide couplings in DMF, Suzuki-Miyaura cross-couplings, or Boc-deprotection in dichloromethane), the bis-TFA salt form provides enhanced organic solvent solubility compared to the free base or hydrochloride salts . This directly translates to higher reaction concentrations, faster kinetics, and simpler extractive workups, improving overall synthetic throughput for medicinal chemistry campaigns.

Building Block for mGluR2 Positive Allosteric Modulator (PAM) Development Programs

Derivatives of the 2-(azetidin-3-yl)pyridine scaffold have been explored as mGluR2 positive allosteric modulators, a target class with demonstrated clinical relevance for neuropsychiatric disorders including schizophrenia and anxiety [2]. The scaffold's combination of the azetidine ring (providing conformational rigidity and reduced metabolic liability) with the 2-pyridyl attachment (ensuring acid stability) makes it a chemically rational starting point for mGluR2 PAM lead generation, where both CNS penetration and developability are paramount.

Quote Request

Request a Quote for 2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.